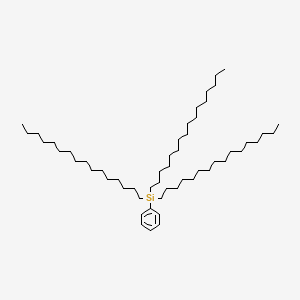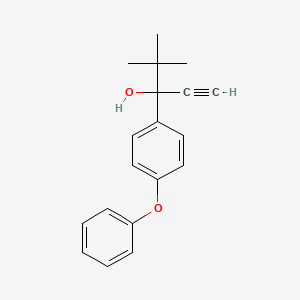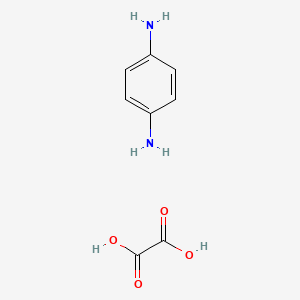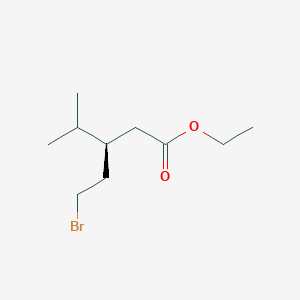
Trihexadecyl(phenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trihexadecyl(phenyl)silane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three hexadecyl groups This compound is part of the broader class of silanes, which are silicon analogs of alkanes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trihexadecyl(phenyl)silane typically involves the reaction of phenylsilane with hexadecyl halides under specific conditions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with silicon tetrachloride to form phenylsilane, which is then further reacted with hexadecyl halides to yield this compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance reaction efficiency and scalability. The use of catalysts, such as transition metal complexes, can also improve the yield and selectivity of the desired product. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Trihexadecyl(phenyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bonds in the compound can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are often used in reduction reactions.
Substitution: Electrophilic reagents like halogens or nitro compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted phenylsilane derivatives.
科学研究应用
Trihexadecyl(phenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a component in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, which have applications in electronics, automotive, and aerospace industries.
作用机制
The mechanism of action of trihexadecyl(phenyl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with oxygen and carbon atoms, making it a versatile reagent in chemical reactions. In biological systems, the compound can interact with cell membranes and proteins, potentially altering their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Phenylsilane: A simpler analog with a single phenyl group attached to silicon.
Trimethyl(phenyl)silane: Contains three methyl groups instead of hexadecyl groups.
Triethyl(phenyl)silane: Contains three ethyl groups instead of hexadecyl groups.
Uniqueness
Trihexadecyl(phenyl)silane is unique due to the presence of long-chain hexadecyl groups, which impart distinct physical and chemical properties. These long alkyl chains can enhance the compound’s hydrophobicity and stability, making it suitable for applications that require durable and water-resistant materials. Additionally, the combination of phenyl and hexadecyl groups provides a balance of reactivity and stability, allowing for versatile applications in various fields.
属性
CAS 编号 |
18822-36-1 |
|---|---|
分子式 |
C54H104Si |
分子量 |
781.5 g/mol |
IUPAC 名称 |
trihexadecyl(phenyl)silane |
InChI |
InChI=1S/C54H104Si/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46-51-55(54-49-44-43-45-50-54,52-47-41-38-35-32-29-26-23-20-17-14-11-8-5-2)53-48-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h43-45,49-50H,4-42,46-48,51-53H2,1-3H3 |
InChI 键 |
ZDMXMUVTQWLRLH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)








![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)
